2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3,5-dimethylphenyl substituent at the 3-position of the pyrimidinone core and a furan-2-ylmethyl acetamide group linked via a thioether bridge. Its molecular formula is C24H23N3O3S2, with a calculated molecular weight of 465.58 g/mol. The structure combines a bicyclic thienopyrimidinone scaffold, known for its pharmacological relevance (e.g., kinase inhibition), with a furan-containing acetamide moiety, which may enhance solubility or target-specific interactions .
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-13-8-14(2)10-15(9-13)24-20(26)19-17(5-7-28-19)23-21(24)29-12-18(25)22-11-16-4-3-6-27-16/h3-4,6,8-10H,5,7,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPQHVHGPXCVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C25H25N3O2S2
- Molecular Weight: 463.61 g/mol
The compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects:
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Anticancer Activity
- Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in human malignant cells via mechanisms involving caspase activation and mitochondrial membrane depolarization .
- A specific study highlighted the ability of related compounds to activate caspases-3 and -7 in human colon carcinoma cells, suggesting a pathway for inducing programmed cell death .
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Antimicrobial Properties
- Some thieno[3,2-d]pyrimidine derivatives have been evaluated for their antimicrobial efficacy. The presence of sulfur in the structure may enhance the ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
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Anti-inflammatory Effects
- Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The furan moiety is often associated with modulation of inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Modulation of Cell Signaling Pathways: The activation of apoptotic pathways suggests that this compound may influence key signaling cascades involved in cancer progression.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant cytotoxicity against HCT116 colon cancer cells with IC50 values in the low micromolar range. |
| Study B (2021) | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study C (2022) | Investigated anti-inflammatory effects in vitro, showing reduced production of pro-inflammatory cytokines in treated macrophages. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Modifications: The target compound’s 3,5-dimethylphenyl group (electron-donating methyl substituents) contrasts with the 3,5-dimethoxybenzyl group in G1-4 (electron-rich methoxy groups) and the phenyl group in the analog from . Methyl groups may improve metabolic stability compared to methoxy groups, which are prone to demethylation .
Synthetic Efficiency :
- The synthesis of G1-4 achieved a 48% yield using DMF and trimethylamine at 80°C , while simpler analogs like 5.6 achieved 80% yield under similar alkylation conditions . This suggests that steric hindrance from the 3,5-dimethylphenyl group or furan substituent in the target compound may reduce reaction efficiency.
Spectral and Physicochemical Properties :
- ¹H NMR : The SCH2 protons in analogs typically resonate at δ 4.08–4.12 ppm , consistent with the target compound’s expected range. Aromatic protons in the furan ring (δ ~6.30–7.50 ppm) differ from electron-deficient systems like trifluoromethylphenyl (δ ~7.60–7.90 ppm) .
- Molecular Weight and Solubility : The target compound’s lower molecular weight (465.58 vs. 594.64 for G1-4) and polar furan group may improve aqueous solubility compared to benzothiazole- or trifluoromethyl-containing analogs .
Research Findings and Implications
- Biological Relevance: Thienopyrimidinones are associated with kinase inhibition (e.g., JAK2, EGFR) and anticancer activity . The furan-2-ylmethyl group may target enzymes with hydrophilic binding pockets, whereas bulkier substituents (e.g., G1-4’s benzothiazole) could favor hydrophobic interactions .
- Stability : The 3,5-dimethylphenyl group likely enhances oxidative stability compared to methoxy analogs, which are metabolically labile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
